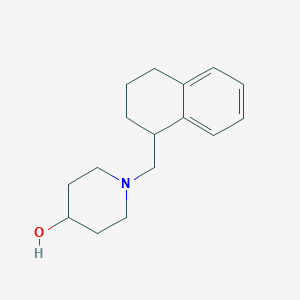

1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c18-15-8-10-17(11-9-15)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-2,4,7,14-15,18H,3,5-6,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNGHOBCSXOYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CN3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 1-Benzylpiperidin-4-one with Tetrahydronaphthalen-1-ylmethyl Amines

A common and effective method involves the reductive amination of 1-benzylpiperidin-4-one with substituted amines bearing the tetrahydronaphthalen-1-ylmethyl group using sodium triacetoxyborohydride as the reducing agent in an organic solvent such as dichloroethane.

-

- Mix 1-benzylpiperidin-4-one with the tetrahydronaphthalen-1-ylmethyl amine derivative.

- Add sodium triacetoxyborohydride gradually under stirring.

- Allow the reaction to proceed under mild conditions to form the secondary amine intermediate.

- Subsequent deprotection (e.g., debenzylation) yields the desired piperidin-4-ol derivative.

-

- Mild reaction conditions prevent decomposition of sensitive groups.

- High selectivity and yield of the secondary amine product.

This method has been used to prepare analogues with various substitutions on the tetrahydronaphthalenyl moiety to study opioid receptor interactions.

Alkylation of Piperidin-4-ol with Halogenated Tetrahydronaphthalenylmethyl Derivatives

Another approach involves the nucleophilic substitution reaction between piperidin-4-ol and halogenated tetrahydronaphthalenylmethyl compounds (e.g., iodo derivatives).

-

- The halogenated tetrahydronaphthalenylmethyl compound is treated with piperidin-4-ol or its protected form in the presence of a base such as potassium carbonate in acetone.

- The reaction proceeds via nucleophilic substitution to form the N-substituted product.

- Protective groups (e.g., tetrahydropyranyl) can be removed under acidic conditions to yield the free hydroxy compound.

Hydroxylation via Demethylation of Methoxy Precursors

Hydroxylation at the tetrahydronaphthalenyl moiety can be achieved by demethylation of methoxy-substituted precursors using boron tribromide (BBr3) in dichloromethane.

-

- Dissolve the methoxy-substituted piperidin-4-ol derivative in dichloromethane and cool to −78 °C.

- Add 1M BBr3 solution dropwise under inert atmosphere.

- Allow the reaction mixture to warm to room temperature and stir.

- Quench the reaction with methanol and aqueous sodium bicarbonate.

- Extract and purify the hydroxy-substituted product by chromatography.

Hydrogenation of Indan or Benzofuran Derivatives to Tetrahydronaphthalenyl Analogues

Hydrogenation of indan or benzofuran precursors bearing piperidin-4-ol substituents under palladium on carbon (Pd/C) catalysis can be used to generate the tetrahydronaphthalenyl moiety.

-

- Stir the indan or benzofuran derivative with Pd/C catalyst in ethyl acetate under hydrogen atmosphere at room temperature for 24 hours.

- Filter off the catalyst and evaporate the solvent to obtain the tetrahydronaphthalenyl piperidin-4-ol derivative.

Comparative Data Table of Key Preparation Methods

Research Findings and Considerations

The reductive amination approach is favored for its mild conditions and ability to introduce diverse substitutions on the piperidine nitrogen, which is critical for tuning biological activity, especially in opioid receptor ligands.

Alkylation reactions with halogenated intermediates allow for modular synthesis and incorporation of protective groups, facilitating the synthesis of more complex analogues with hydroxy functionalities.

Demethylation using BBr3 is a robust method for introducing hydroxyl groups on aromatic or heterocyclic rings, which can significantly affect receptor binding and selectivity.

Hydrogenation of indan or benzofuran precursors provides a stereoselective route to the tetrahydronaphthalenyl moiety, which is essential for obtaining the correct stereochemistry for biological activity.

The choice of method depends on the desired substitution pattern, stereochemistry, and functional groups present in the target molecule.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound features a piperidine ring substituted with a tetrahydronaphthalenylmethyl group, which may contribute to its biological activity.

Neuropharmacology

1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol has been studied for its potential neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation may lead to therapeutic benefits in conditions such as depression and anxiety disorders.

Pain Management

The compound's analgesic properties have been noted in preliminary studies. It may act on opioid receptors or other pain pathways, making it a candidate for developing new pain relief medications. The structural similarity to existing analgesics suggests possible efficacy in chronic pain management.

Antidepressant Activity

Recent studies have highlighted the potential antidepressant effects of piperidine derivatives. The unique combination of the tetrahydronaphthalenyl group may enhance the binding affinity for serotonin receptors, providing a basis for further research into its use as an antidepressant.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry examined several piperidine derivatives for neuroprotective effects against oxidative stress in neuronal cell lines. The findings suggested that compounds similar to this compound exhibited significant protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability.

Case Study 2: Analgesic Activity

Research reported in Pain Medicine assessed the analgesic properties of piperidine derivatives in animal models of neuropathic pain. The study concluded that certain structural modifications enhanced pain relief efficacy compared to traditional analgesics.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Ethyl-1-(1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-yl)indolin-2-one (Compound 5c, )

- Structural Differences: The piperidine nitrogen is substituted with a tetrahydronaphthalene group (shared with the target compound). Position 4 of the piperidine is connected to an indolin-2-one moiety (vs. a hydroxyl group in the target compound). An ethyl group is appended to the indolinone ring.

- The ethyl group may enhance lipophilicity, affecting bioavailability. The absence of a hydroxyl group in Compound 5c could reduce hydrogen-bonding capacity compared to the target compound.

- Synthesis :

4-Methyl-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine Hydrochloride ()

- Structural Differences :

- Replaces the piperidine ring with a pyrazole ring.

- The tetrahydronaphthalene group is directly attached to the pyrazole nitrogen.

- A methyl group and amine substituent are present on the pyrazole.

- Functional Implications: The pyrazole core is aromatic and planar, contrasting with the non-aromatic, flexible piperidine. The hydrochloride salt suggests protonation at physiological pH, enhancing solubility.

1-(2-(Ethylamino)pyrimidin-4-yl)piperidin-4-ol ()

- Structural Differences: The tetrahydronaphthalene group is replaced with a pyrimidine ring bearing an ethylamino substituent. Retains the piperidin-4-ol moiety.

- Functional Implications: The pyrimidine ring’s aromaticity may facilitate π-π stacking interactions with receptors. Shared hydroxyl group may confer similar metabolic stability to the target compound .

Receptor Binding Profiles

- Compounds with tetrahydronaphthalene-piperidine hybrids (e.g., ) show bifunctional activity at NOP and mu opioid receptors, suggesting the target compound may also interact with these targets .

- Tetrahydroisoquinoline derivatives () demonstrate α-adrenergic receptor antagonism and calcium channel modulation, implying that structural analogs with piperidine rings could share overlapping mechanisms .

Physicochemical Properties

- The target compound’s hydroxyl group may improve water solubility relative to Compound 5c but reduce it compared to the pyrazole hydrochloride salt.

Biological Activity

1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol is a chemical compound with significant potential in biological research and therapeutic applications. Its unique structure, which combines a tetrahydronaphthalene moiety with a piperidine ring substituted by a hydroxyl group, enhances its interaction with biological targets, particularly opioid receptors. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

- Molecular Formula : C₁₆H₂₃NO

- Molecular Weight : 245.36 g/mol

- IUPAC Name : this compound

- Appearance : Oil

Biological Activity and Applications

The biological activity of this compound has been explored primarily in the context of pain management and opioid addiction treatment. Key findings include:

- Opioid Receptor Affinity : The compound shows selective binding to μ-opioid receptors, which are crucial for mediating analgesic effects. This selectivity may lead to fewer side effects compared to non-selective opioids.

- Potential for Pain Management : Given its receptor profile, there is potential for this compound to be developed as a therapeutic agent for chronic pain relief without the high risk of addiction associated with many current opioid medications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(1,2,3,4-Tetrahydro-2-naphthyl)methylpiperidine | C₁₆H₂₃N | Lacks hydroxyl group; different receptor interactions |

| 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C₁₆H₂₃N | Amine instead of alcohol; altered pharmacological profile |

| 1-(2-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methylpiperidin-4-ol | C₁₆H₂₃NO | Additional methyl group; potential changes in lipophilicity |

The distinct combination of the tetrahydronaphthalene moiety and the hydroxylated piperidine structure contributes to its unique biological activity and therapeutic potential.

Case Studies and Research Findings

While comprehensive studies specifically on this compound remain scarce, related research provides insights into its potential applications:

- Pain Management Studies : Preliminary studies suggest that compounds with similar structures exhibit promising analgesic properties. For instance, studies on related piperidine derivatives have shown effective pain relief in animal models without significant side effects .

- Opioid Addiction Research : Investigations into opioid receptor modulators indicate that selective ligands can reduce withdrawal symptoms and cravings in addiction models. This suggests a potential role for this compound in treating opioid dependence .

Q & A

What are the established synthetic methodologies for preparing 1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol, and what are their critical reaction parameters?

Basic Question

The compound is synthesized via reductive amination, a common method for piperidine derivatives. Key steps include:

- Reagent selection : Sodium triacetoxyborohydride (STAB) is often used for its mild reducing properties in acidic media, improving selectivity for secondary amines .

- Substrate preparation : The tetrahydronaphthalene moiety is introduced through alkylation or nucleophilic substitution. For example, 1,2,3,4-tetrahydronaphthalen-1-amine derivatives can react with piperidin-4-ol precursors under optimized pH (e.g., acetic acid) to form the target compound .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) isolates the product, with yields typically ranging from 70% to 77% depending on steric and electronic factors .

How is the structural integrity of this compound confirmed in synthetic chemistry research?

Basic Question

Structural validation relies on:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Chemical shifts (e.g., δ 2.57–2.87 ppm for piperidine protons, δ 4.28–4.32 ppm for hydroxyl-bearing carbons) confirm connectivity and stereochemistry .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 284.2) verify molecular weight .

- Chromatographic purity : HPLC or TLC with UV detection ensures >95% purity, critical for biological assays .

What strategies are employed to resolve stereochemical challenges during the synthesis of enantiomerically pure derivatives?

Advanced Question

Enantioselective synthesis involves:

- Chiral auxiliaries : Use of tert-butanesulfinyl groups to induce asymmetry during imine formation, as demonstrated in tetrahydronaphthalene derivatives .

- Catalytic asymmetric hydrogenation : Transition-metal catalysts (e.g., Ru-BINAP complexes) can selectively reduce ketones or imines in the tetrahydronaphthalene scaffold .

- Analytical validation : Chiral HPLC or polarimetry ([α]D measurements) confirm enantiomeric excess, with reported values up to +53.1° .

How do researchers evaluate the binding affinity and selectivity of this compound towards neurological or oncological targets?

Advanced Question

Mechanistic studies include:

- Receptor binding assays : Radioligand competition experiments (e.g., for μ-opioid or NOP receptors) measure IC₅₀ values. For example, dual 5-HT uptake inhibition and α₂-antagonism have been reported in structurally related piperidine-tetrahydronaphthalene hybrids .

- Molecular docking : DFT calculations and homology modeling predict interactions with binding pockets (e.g., LFA-1/ICAM-1 antagonists), guiding SAR optimization .

What are the common impurities or by-products observed during synthesis, and how are they mitigated?

Basic Question

Typical impurities include:

- Unreacted intermediates : Residual tetrahydronaphthalen-1-amine or piperidin-4-ol due to incomplete alkylation. Mitigation involves optimizing reaction time and stoichiometry .

- Diastereomers : E/Z isomerization in intermediates (e.g., indolin-2-one derivatives), resolved via column chromatography or recrystallization .

- Oxidation by-products : Hydroxyl group oxidation to ketones, minimized by inert atmosphere (N₂/Ar) and low-temperature conditions .

What computational modeling approaches are utilized to predict pharmacokinetic properties?

Advanced Question

Key methods include:

- DFT calculations : Assess conformational stability and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic pathways .

- ADMET profiling : Software like Schrödinger’s QikProp estimates logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition risks .

- Molecular dynamics (MD) : Simulates ligand-receptor binding kinetics, informing dose-response relationships for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.